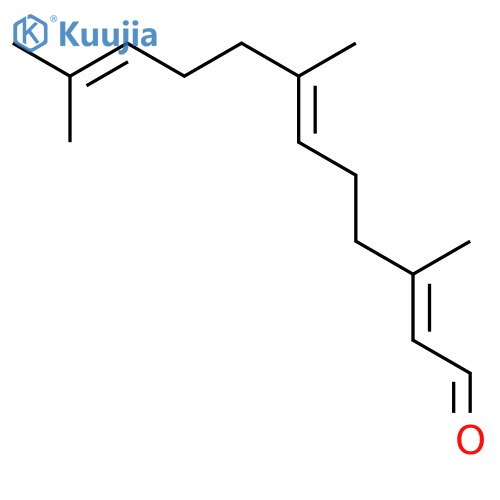Cas no 19317-11-4 (Farnesal (Mixture of Isomers, Technical Grade))

19317-11-4 structure
商品名:Farnesal (Mixture of Isomers, Technical Grade)
Farnesal (Mixture of Isomers, Technical Grade) 化学的及び物理的性質
名前と識別子
-
- 2,6,10-Dodecatrienal,3,7,11-trimethyl-
- 3,7,11-Trimethyl-2,6,10-Dodecatrienal
- FARNESAL
- FARNESAL MIX OF ISOMERS
- 10-dodecatrienal,3,7,11-trimethyl-6
- 2,6,10-Farnesatrien-1-al
- 3,7,10-trimethyl-2,6,10-dodecatrienal
- 3,7,11-trimethyl-dodeca-2,6,10-trienal
- Einecs 242-957-9
- Farnesal, Mixture of isoMers
- Farnesal,Pract.
- farnesyl aldehyde
- FARNESONE
- Ai3-32959
- TIMTEC-BB SBB007716
- FARNESAL 95%
- Farnesal, Pract.
- farnesal,mixtureofisomers
- FARNESAL 85+% MIXTURE OF ISOMERS
- 2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (E,E)-
- E,E-Farnesal
- (e,e)-farnesal
- AMY13370
- MFCD00038089
- trans,trans-2,6-Farnesal
- (2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienal #
- CHEBI:24012
- LMPR0103010012
- (2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-al
- R265G157TQ
- UNII-G4E58106EW
- G4E58106EW
- AKOS024263035
- FEMA NO. 4019, (2E,6E)-
- (2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienal
- (2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienal
- CHEBI:15894
- (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienal
- C03461
- 2,6,10-Dodecatrienal, 3,7,11-trimethyl-
- (E,E)-3,7,11-Trimethyl-2,6,10-dodecatrienal
- Farnesal, (2E,6E)-
- Q27098285
- (2E,6E)-Farnesal
- Farnesal (Mixture of Isomers, Technical Grade)
- (E,E)-3,7,11-Trimethyl-2,6,10-dodecatrienaldehyde
- UNII-R265G157TQ
- DTXSID60880981
- J-012508
- trans,trans-Farnesal
- trans-farnesal
- 3,7,11-trimethyldodeca-2,6,10-trienal
- CHEMBL3120646
- 19317-11-4
- (2-trans,6-trans)-farnesal
- 2-trans-6-trans-farnesal
- 502-67-0
- (2-trans,6-trans)-3,7,11-trimethyldodeca-2,6,10-trienal
- 2-trans,6-trans-Farnesal
- 2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (2E,6E)-
- Farnesal (Mixture of Isomers pound(c)
- FARNESOL_met006
- G86061
-
- MDL: MFCD00038089
- インチ: InChI=1S/C15H24O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11-12H,5-6,8,10H2,1-4H3/b14-9+,15-11+
- InChIKey: YHRUHBBTQZKMEX-YFVJMOTDSA-N
- ほほえんだ: O=C/C=C(/CC/C=C(/CC/C=C(/C)\C)\C)\C
計算された属性
- せいみつぶんしりょう: 220.182715g/mol
- ひょうめんでんか: 0
- XLogP3: 4.9
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 7
- どういたいしつりょう: 220.182715g/mol
- 単一同位体質量: 220.182715g/mol
- 水素結合トポロジー分子極性表面積: 17.1Ų
- 重原子数: 16
- 複雑さ: 289
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: 0.909 g/mL at 25 °C(lit.)
- ふってん: 126-129 °C/3.5 mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D >1.4920(lit.)
n20/D 1.497 - ようかいど: 極微溶性(0.12 g/l)(25ºC)、
- PSA: 17.07000
- LogP: 4.60450
- FEMA: 4019 | 3,7,11-TRIMETHYL-2,6,10-DODECATRIENAL
Farnesal (Mixture of Isomers, Technical Grade) セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
- 福カードFコード:1-10
-
危険物標識:

- リスク用語:R36/37/38
Farnesal (Mixture of Isomers, Technical Grade) 税関データ
- 税関コード:2912190090
- 税関データ:
中国税関コード:
2912190090概要:
HS:2912190090。他の無環アルデヒド(他の酸素含有基なし)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、テトラホルムアルデヒドの外観
要約:
2912190090他の酸素官能基を有さない無環アルデヒド。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
Farnesal (Mixture of Isomers, Technical Grade) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03718-25g |
2,6,10-Dodecatrienal,3,7,11-trimethyl- |
19317-11-4 | 25g |
¥11518.0 | 2021-09-03 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-228109A-10 g |
Farnesal, |
19317-11-4 | ≥85% | 10g |
¥2,482.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-228109A-10g |
Farnesal, |
19317-11-4 | ≥85% | 10g |
¥2482.00 | 2023-09-05 | |
| Aaron | AR003R9O-5g |
Farnesal, mixture of isomers |
19317-11-4 | 85% | 5g |
$158.00 | 2025-02-13 | |
| A2B Chem LLC | AB74208-50g |
Farnesal, mixture of isomers |
19317-11-4 | 50g |
$551.00 | 2024-04-20 | ||
| abcr | AB357573-5g |
Farnesal, pract., 96% mixed isomers; . |
19317-11-4 | 96% | 5g |
€174.90 | 2024-04-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 46188-1ML-1ml |
Farnesal (Mixture of Isomers, Technical Grade) |
19317-11-4 | 1ml |
¥3899.22 | 2023-12-06 | ||
| TRC | F102415-10mg |
Farnesal (Mixture of Isomers, Technical Grade) |
19317-11-4 | 10mg |
$ 65.00 | 2023-09-07 | ||
| TRC | F102415-100mg |
Farnesal (Mixture of Isomers, Technical Grade) |
19317-11-4 | 100mg |
$ 92.00 | 2023-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03718-SAmPLE |
2,6,10-Dodecatrienal,3,7,11-trimethyl- |
19317-11-4 | SAmPLE |
¥768.0 | 2021-09-03 |
Farnesal (Mixture of Isomers, Technical Grade) 関連文献
-
Ene Jin Jung,Byung Ho Park,Yong Rok Lee Green Chem. 2010 12 2003
-
Muriel Billamboz,Nicolas Sotto,Carole Chevrin-Villette,Christophe Len RSC Adv. 2015 5 46026
-
Xuanxuan Du,Hainan Liu,Yumeng Wu,Yu Tang Org. Chem. Front. 2023 10 1042
-
Xin Li,Yong Rok Lee Org. Biomol. Chem. 2014 12 1250
-
Xin Li,Yong Rok Lee Org. Biomol. Chem. 2014 12 1250
推奨される供給者
Amadis Chemical Company Limited
(CAS:19317-11-4)Farnesal (Mixture of Isomers, Technical Grade)

清らかである:99%
はかる:25g
価格 ($):426.0